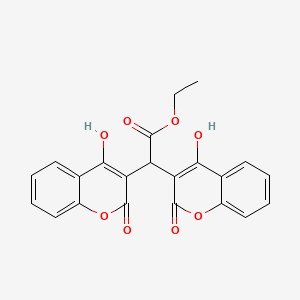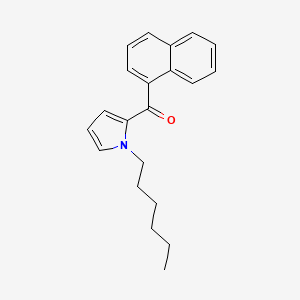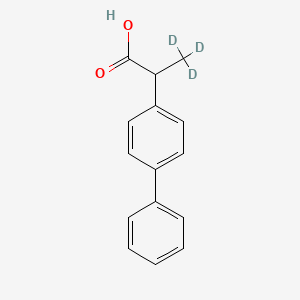
3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid
Descripción general
Descripción
3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid, also known as 3,3,3-TDPP, is a synthetic compound that is used in scientific research. It is a derivative of propionic acid, and is characterized by its trideuterium (D3) substituent. 3,3,3-TDPP has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid is used in scientific research to study the effects of trideuterium substitution on the structure and function of proteins. It has been used to study the effects of trideuterium substitution on the binding of drugs to proteins, as well as the effects of trideuterium substitution on the stability of proteins. 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid has also been used to study the effects of trideuterium substitution on the activity of enzymes, as well as the effects of trideuterium substitution on the structure and function of membrane proteins.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid is not well understood. It is believed that the trideuterium substituent of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid affects the structure and function of proteins by altering the hydrogen bonding and hydrophobic interactions between the protein and its environment. It is also believed that the trideuterium substituent of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid affects the binding of drugs to proteins, as well as the stability of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid have not been extensively studied. However, it has been shown to affect the binding of drugs to proteins, as well as the stability of proteins. In addition, it has been shown to affect the activity of enzymes, as well as the structure and function of membrane proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in laboratory experiments is that it allows researchers to study the effects of trideuterium substitution on the structure and function of proteins. The main limitation of using 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in laboratory experiments is that it is a synthetic compound and its effects may not be representative of the effects of trideuterium substitution in the natural environment.
Direcciones Futuras
There are several potential future directions for the study of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid. These include further research into the mechanism of action of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid, further research into the biochemical and physiological effects of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid, further research into the advantages and limitations of using 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in laboratory experiments, and further research into the potential applications of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in medical and pharmaceutical research.
Propiedades
IUPAC Name |
3,3,3-trideuterio-2-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALUUBQFLPUJMY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

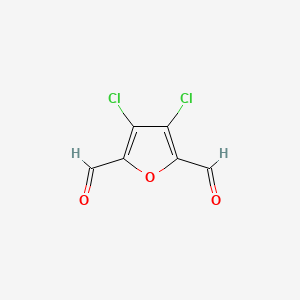

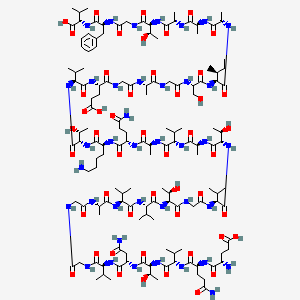
![2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-ol](/img/structure/B590076.png)

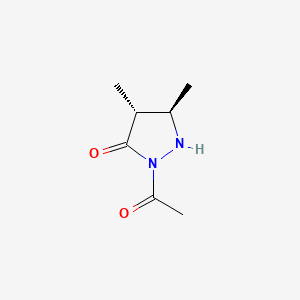
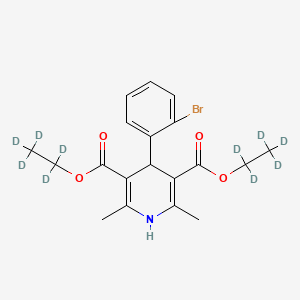

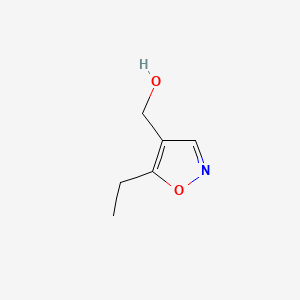
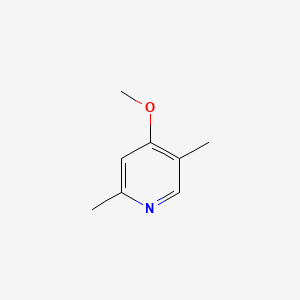
![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)
